![molecular formula C8H7ClN2 B1360847 5-chloro-6-methyl-1H-indazole CAS No. 1000343-64-5](/img/structure/B1360847.png)
5-chloro-6-methyl-1H-indazole
Overview
Description
5-chloro-6-methyl-1H-indazole is a derivative of indazole . Indazole is a bicyclic compound consisting of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .
Synthesis Analysis
The synthesis of indazole derivatives has been studied extensively. The resulting indazole was characterized by high resolution mass spectroscopy and 1 H-, 13 C-, and 19 F-NMR spectroscopy . The geometry and electrostatic properties of the parent indazole and its derivative were studied with ab initio quantum theory and density functional methods .Molecular Structure Analysis
The molecular structure of 5-chloro-6-methyl-1H-indazole is characterized by a fusion of benzene and pyrazole . The molecular weight is 166.61 . The InChI code is 1S/C8H7ClN2/c1-5-2-6-4-10-11-8 (6)3-7 (5)9/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis
Indazole-containing derivatives have been found to undergo a variety of chemical reactions . These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
5-chloro-6-methyl-1H-indazole is a white to yellow powder or crystals . It is stored at room temperature .Scientific Research Applications
Anticancer Activity
Indazole compounds have been studied for their potential as anticancer agents. They may inhibit cell growth in various cancer cell lines, including colon and melanoma .
Anti-inflammatory Properties
Some indazole derivatives are investigated for their effects on inflammatory mediators, which could be beneficial in conditions like osteoarthritis .
Antimicrobial Effects
The search for new antimicrobial agents has led to a focus on indazoles due to their chemotherapeutic activity against infections .
Organic Synthesis
Indazole compounds are used in organic synthesis, potentially as intermediates or building blocks for more complex molecules .
Antiviral and Anti-HIV Activities
Indole derivatives, which include indazoles, possess antiviral and anti-HIV activities, making them subjects of interest in related research fields .
Antioxidant Properties
These compounds may also exhibit antioxidant properties, which can be explored for various therapeutic applications .
Antitubercular Activity
Research has been conducted on indazole derivatives for their potential against Mycobacterium tuberculosis, which causes tuberculosis .
Mechanism of Action
Target of Action
5-Chloro-6-methyl-1H-indazole, like other indazole derivatives, is known to interact with various targets in the body. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell growth and division .
Mode of Action
The compound interacts with its targets, primarily the CHK1, CHK2, and SGK kinases, through inhibition, regulation, and/or modulation . This interaction results in changes in the activity of these kinases, which can lead to alterations in cell growth and division .
Biochemical Pathways
For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to the arrest of cell growth . Similarly, the modulation of SGK can influence various cellular functions, including ion transport and cell volume regulation .
Result of Action
The molecular and cellular effects of 5-chloro-6-methyl-1H-indazole’s action are largely dependent on its interaction with its targets. For instance, the compound’s inhibition of CHK1 and CHK2 kinases can lead to the arrest of cell growth, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
The safety information for 5-chloro-6-methyl-1H-indazole indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . This suggests that the medicinal properties of indazole, including 5-chloro-6-methyl-1H-indazole, will continue to be explored in the future for the treatment of various pathological conditions .
properties
IUPAC Name |
5-chloro-6-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRKNIXNPZGYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646668 | |
Record name | 5-Chloro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-methyl-1H-indazole | |
CAS RN |
1000343-64-5 | |
Record name | 5-Chloro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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